molecular formula C23H28N4O7 B011417 Biphenomycin B CAS No. 100217-74-1

Biphenomycin B

Cat. No.: B011417
CAS No.: 100217-74-1
M. Wt: 472.5 g/mol
InChI Key: OXLPMCIPYGNLJD-OWSLCNJRSA-N
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Description

Biphenomycin B is a biaryl antibiotic natural product known for its potent antibacterial properties. It is part of the biphenomycin family, which was first isolated from a strain of Streptomyces. This compound has garnered significant attention due to its unique structure and promising applications in combating bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Biphenomycin B involves several key steps, including a Suzuki coupling reaction of a free carboxylic acid and macrolactam formation . The synthesis typically starts with the preparation of three independent building blocks. The key steps include:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenomycin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Biphenomycin B has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying biaryl synthesis and macrolactamization reactions.

    Biology: this compound is used to investigate bacterial resistance mechanisms and the role of biaryl antibiotics in inhibiting bacterial growth.

    Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to treat resistant bacterial infections.

    Industry: This compound can be used in the development of antibacterial coatings and materials.

Mechanism of Action

Biphenomycin B exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, binding to specific sites and preventing the translation of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenomycin B is unique due to its specific biaryl structure and the presence of a macrolactam ring, which are crucial for its biological activity. Unlike vancomycin, which is used as a last-resort antibiotic, this compound has potential for broader applications in both research and clinical settings .

Properties

IUPAC Name

(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPMCIPYGNLJD-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143025
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100217-74-1
Record name Biphenomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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